molecular formula C29H40O9 B083880 Roridin A CAS No. 14729-29-4

Roridin A

Cat. No.: B083880
CAS No.: 14729-29-4
M. Wt: 532.6 g/mol
InChI Key: NSFWWJIQIKBZMJ-CWFPLRNTSA-N
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Chemical Reactions Analysis

Roridin A undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of reduced trichothecenes.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in the formation of epoxide ring-opened products, while reduction can yield alcohol derivatives .

Properties

CAS No.

14729-29-4

Molecular Formula

C29H40O9

Molecular Weight

532.6 g/mol

IUPAC Name

(1R,3R,8R,12S,13R,17R,18Z,20Z,24R,25S,26S)-12-hydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione

InChI

InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5-,8-6-/t18-,19-,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1

InChI Key

NSFWWJIQIKBZMJ-CWFPLRNTSA-N

SMILES

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O

Isomeric SMILES

C[C@@H]1CCO[C@H](/C=C\C=C/C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@@H](C)O

Canonical SMILES

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O

Key on ui other cas no.

14729-29-4

Pictograms

Acute Toxic

Synonyms

oridin A
roridin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary molecular target of Roridin A?

A1: this compound, a potent trichothecene mycotoxin, primarily targets ribosomes, the cellular machinery responsible for protein synthesis. []

Q2: How does this compound binding to ribosomes affect cellular processes?

A2: Binding of this compound to ribosomes inhibits protein synthesis. [] This disruption of protein synthesis has cascading effects on various cellular processes, ultimately leading to cell death. [, ]

Q3: Does this compound induce apoptosis?

A3: Yes, studies have shown that this compound can induce apoptosis in various cell types, including murine macrophages and human leukemic cells. [, ]

Q4: What is the role of mitogen-activated protein kinases (MAPKs) in this compound-induced toxicity?

A4: this compound activates three major MAPK pathways: ERK, p38 MAPK, and SAPK/JNK. These pathways play a role in regulating cell survival and death. While ERK activation appears to have a protective effect against this compound-induced apoptosis, p38 MAPK may play a partial role in promoting apoptosis. []

Q5: Does this compound cause inflammation?

A5: Yes, this compound has been shown to induce inflammation, particularly in the nasal airways. This inflammatory response is characterized by the infiltration of neutrophils, increased mucus production, and the upregulation of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and MIP-2. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C29H40O9, and its molecular weight is 532.62 g/mol. []

Q7: What is the core structure of this compound?

A7: this compound is a macrocyclic trichothecene. It consists of a trichothecene core structure linked to a macrocyclic ring formed by an ester linkage with roridinic acid. [, ]

Q8: Does this compound exist in different conformations?

A8: Yes, studies using NMR spectroscopy and molecular modeling suggest that this compound exists as a mixture of two conformers in solution. This is in contrast to its close relative, Verrucarin A, which primarily adopts a single conformation. []

Q9: What are the routes of exposure to this compound?

A10: While not directly studied in humans, animal models suggest that this compound can be absorbed through the skin, respiratory tract, and digestive system. [, , ]

Q10: Are there any known antidotes or treatments for this compound poisoning?

A11: Research suggests that activated charcoal combined with dexamethasone significantly improves the survival rate of rats acutely poisoned with this compound, likely by a combination of toxin adsorption and anti-inflammatory effects. [] Additionally, goji berry extract (Lycium barbarum) has shown protective effects against this compound-induced liver damage in rats, possibly due to its antioxidant properties. []

Q11: What in vitro models are used to study the toxicity of this compound?

A12: Various cell-based assays are employed to assess the toxicity of this compound, including: * Yeast growth inhibition assays: These assays, often using Kluyveromyces marxianus, are commonly used to assess the toxicity of trichothecenes, including this compound. [, , , , , ] * Mammalian cell lines: Murine macrophages (RAW 264.7) and human leukemic cells (U937) have been used to investigate this compound's effects on MAPK activation and apoptosis. [] * Murine B cell hybridoma: This model was used to investigate the uptake and intracellular targets of this compound. []

Q12: What animal models are used to study this compound toxicity?

A13: Mice and rats are commonly used animal models to study the in vivo toxicity of this compound.
* Mice: Intranasal instillation of this compound in mice is used to investigate its effects on the respiratory system, particularly the nasal airways, and its potential role in damp building-related illnesses. [, , ] * Rats: this compound administered intravenously in rats is used to assess its acute toxicity and the efficacy of potential treatments, such as activated charcoal and dexamethasone. [, ]

Q13: What are the known toxic effects of this compound?

A14: this compound exhibits a range of toxic effects, including: * Cytotoxicity: this compound is cytotoxic to various cell types, including mammalian cells and yeast, primarily due to its ability to inhibit protein synthesis. [, , , , ] * Hepatotoxicity: Animal studies indicate that this compound can cause liver damage, as evidenced by biochemical changes and histopathological alterations. [] * Immunotoxicity: Research suggests that this compound can modulate immune responses. It has been shown to activate caspase-1 in human macrophages, leading to the secretion of pro-inflammatory cytokines IL-1β and IL-18. [] * Neurotoxicity: Studies in mice have demonstrated that this compound can cause olfactory neurotoxicity, leading to the loss of olfactory sensory neurons and atrophy of the olfactory epithelium. [, ]
* Respiratory toxicity: Intranasal instillation of this compound in mice causes rhinitis, characterized by inflammation, mucus hypersecretion, and epithelial damage. [, ]

Q14: Is there evidence that the effects of this compound are influenced by other factors?

A15: Yes, research suggests that the effects of this compound can be potentiated by co-exposure to bacterial lipopolysaccharide (LPS). This co-exposure was found to exacerbate this compound-induced inflammation and neurotoxicity in the nasal airways of mice. []

Q15: What analytical techniques are used to detect and quantify this compound?

A16: Several analytical methods are used for the detection and quantification of this compound: * High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying this compound in various matrices, including fungal cultures and plant tissues. [, ] * Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and sensitive method for detecting this compound and other trichothecenes in various samples, including fungal cultures and plant tissues. [, ] * Mass Spectrometry (MS): MS, often coupled with chromatographic techniques like HPLC or SFC, provides high sensitivity and selectivity for this compound analysis. [] * Capillary Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with MS (SFC/MS), offers a rapid and efficient method for separating and analyzing this compound and other trichothecenes. [] * Yeast Bioassays: Yeast growth inhibition assays, particularly using Kluyveromyces marxianus, are commonly employed as a bioassay to detect and assess the toxicity of this compound and other trichothecenes. [, , , , , ]

Q16: Have immunoassays been developed for this compound detection?

A17: Yes, both polyclonal and monoclonal antibodies against this compound have been developed. These antibodies are utilized in competitive enzyme immunoassays for the sensitive and specific detection of this compound in various matrices, including cereal straw and wheat samples. [, , ]

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